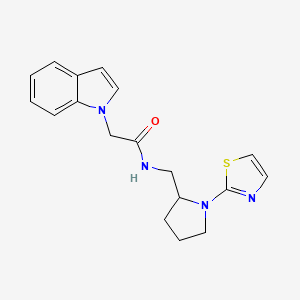

2-(1H-indol-1-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-indol-1-yl-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4OS/c23-17(13-21-10-7-14-4-1-2-6-16(14)21)20-12-15-5-3-9-22(15)18-19-8-11-24-18/h1-2,4,6-8,10-11,15H,3,5,9,12-13H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVWFGUCYPABXKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC=CS2)CNC(=O)CN3C=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide typically involves multi-step organic reactions:

Formation of the Indole Derivative: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Thiazole Ring Formation: The thiazole ring can be constructed using Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.

Pyrrolidine Ring Introduction: The pyrrolidine ring can be introduced through cyclization reactions involving amines and dihaloalkanes.

Coupling Reactions: The final step involves coupling the indole, thiazole, and pyrrolidine derivatives using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

Catalysis: Using catalysts to improve reaction efficiency.

Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Automation: Utilizing automated synthesis equipment to scale up production while maintaining consistency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols.

Major Products

Oxidation Products: Oxidized derivatives of the indole and thiazole rings.

Reduction Products: Reduced forms of the carbonyl groups.

Substitution Products: Substituted thiazole derivatives.

Scientific Research Applications

2-(1H-indol-1-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide involves interaction with various molecular targets:

Molecular Targets: Enzymes, receptors, and DNA.

Pathways Involved: The compound may inhibit or activate specific enzymes, bind to receptor sites, or intercalate into DNA, thereby affecting cellular processes such as signal transduction, gene expression, and cell cycle regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several derivatives reported in the literature. Below is a detailed comparison based on molecular features, synthesis, and biological activities (where available):

Table 1: Structural and Functional Comparison

Key Observations:

Structural Diversity: The target compound’s pyrrolidine-thiazole linkage distinguishes it from analogs like 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide, which replaces pyrrolidine with a pyridazinone ring . Simpler analogs like N-(thiazol-2-yl)acetamide lack the indole and pyrrolidine groups but retain the thiazole-acetamide core, demonstrating foundational biological activities .

Biological Activity Trends :

- Indole-thiazole hybrids (e.g., substituted pyrrolo[3,2-b]pyridines) show potent antiproliferative effects, suggesting that the target compound’s indole-thiazole motif may confer similar activity .

- Oxadiazole-sulfanyl-acetamide derivatives exhibit antimicrobial properties, indicating that acetamide-linked heterocycles are viable for infectious disease applications .

Biological Activity

The compound 2-(1H-indol-1-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide is a novel hybrid molecule that integrates an indole moiety with a thiazole-pyrrolidine structure. This combination suggests potential biological activities, particularly in the realms of anticancer and anticonvulsant effects. This article reviews the biological activities associated with this compound, highlighting relevant studies, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound can be broken down into three primary components:

- Indole moiety - known for its diverse biological activities.

- Thiazole ring - recognized for its pharmacological significance, particularly in anticancer and antimicrobial properties.

- Pyrrolidine derivative - which may enhance the bioactivity through its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds containing both indole and thiazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives have been reported to show promising activity against human glioblastoma and melanoma cells, with IC50 values in the low micromolar range (10–30 µM) . The incorporation of an indole group may enhance this activity due to its ability to interact with multiple cellular pathways.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | U251 (glioblastoma) | 10–30 |

| Thiazole derivative | WM793 (melanoma) | <30 |

Anticonvulsant Activity

The anticonvulsant properties of thiazole-containing compounds have been extensively studied. For example, certain thiazole-pyrrolidine analogues demonstrated significant protection in picrotoxin-induced convulsion models, with effective doses (ED50) reported as low as 18.4 mg/kg . The structural modifications, particularly those involving the pyrrolidine ring, were found to play a crucial role in enhancing anticonvulsant activity.

| Compound | Model | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |

|---|---|---|---|---|

| 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one | Picrotoxin-induced seizures | 18.4 | 170.2 | 9.2 |

Structure-Activity Relationships (SAR)

The SAR analysis of thiazole derivatives indicates that specific substitutions on the thiazole and indole rings significantly influence biological activity. For instance:

- The presence of electron-donating groups on the phenyl ring enhances cytotoxicity.

- The pyrrolidine moiety's configuration affects both anticonvulsant and anticancer activities, suggesting that stereochemistry plays a pivotal role .

Case Studies

Several case studies have evaluated the efficacy of compounds similar to This compound :

- Study on Indole-Thiazole Derivatives : A series of indole-thiazole hybrids were synthesized and tested against various cancer cell lines. Results showed significant cytotoxicity correlating with specific structural features such as methoxy substitution on the phenyl ring .

- Anticonvulsant Screening : A study focused on thiazole-pyrrolidine analogues demonstrated their effectiveness in seizure models, revealing that modifications at the nitrogen position of pyrrolidine substantially increased protective effects against seizures .

Q & A

Q. Advanced

- Molecular docking : Software like AutoDock Vina models interactions with enzymes (e.g., docking into kinase active sites) .

- MD simulations : Assess binding stability over time, accounting for protein flexibility .

- QSAR modeling : Relate substituent effects (e.g., electron-withdrawing groups on thiazole) to activity trends .

Experimental validation via enzyme inhibition assays (e.g., IC determination) is critical to corroborate predictions.

What are the key pharmacophores responsible for its bioactivity?

Q. Basic

- Indole core : Participates in π-π stacking and hydrogen bonding with target proteins .

- Acetamide linker : Enhances solubility and serves as a hydrogen bond acceptor .

- Thiazole-pyrrolidine moiety : Contributes to hydrophobic interactions and modulates electronic properties .

Structure-activity relationship (SAR) studies suggest that halogenation on thiazole improves antimicrobial potency .

What strategies optimize reaction yields in multi-step syntheses?

Q. Advanced

- Step-wise purification : Intermediate isolation via column chromatography minimizes side products .

- Catalyst screening : PdCl(PPh) improves coupling efficiency in indole-thiazole conjugations .

- Solvent optimization : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity in amidation steps .

- Microwave-assisted synthesis : Reduces reaction time for cyclization steps (e.g., thiazole formation) .

How is stereochemical integrity maintained during pyrrolidine functionalization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.